molecular formula C24H28N2O3S B2538467 2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide CAS No. 941891-43-6

2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2538467
CAS No.: 941891-43-6
M. Wt: 424.56
InChI Key: CNVHDADASKENJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. Compounds featuring benzenesulfonamide and morpholino moieties are of significant interest in medicinal chemistry and are frequently investigated for their potential to modulate various biological targets . The structural architecture of this compound, which integrates a naphthalene ring system, suggests potential for exploration in several research areas. The sulfonamide functional group is a well-established pharmacophore found in molecules studied for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria . Furthermore, sulfonamide derivatives are extensively explored in oncology research for their cytotoxic and antiproliferative activities against diverse cancer cell lines; their mechanism of action may involve the inhibition of key enzymes such as aldehyde dehydrogenase or the modulation of proteasome activity . The morpholino ring is a common feature in drug design, often incorporated to influence the solubility and metabolic stability of a molecule. This product is provided for laboratory research use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for conducting all necessary safety assessments and handling the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

2,4-dimethyl-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S/c1-18-10-11-24(19(2)16-18)30(27,28)25-17-23(26-12-14-29-15-13-26)22-9-5-7-20-6-3-4-8-21(20)22/h3-11,16,23,25H,12-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVHDADASKENJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 2,4-Dimethylbenzene

The precursor 2,4-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonation of 2,4-dimethylbenzene (xylene isomer) using chlorosulfonic acid under anhydrous conditions. Optimal yields (85–90%) are achieved at 0–5°C to minimize polysulfonation.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM).
  • Temperature : 0–5°C, 2 hours.
  • Workup : Quenching with ice water, extraction with DCM, and distillation under reduced pressure.

Synthesis of 2-Morpholino-2-(Naphthalen-1-yl)ethylamine

Reductive Amination of 2-(Naphthalen-1-yl)acetaldehyde

A two-step sequence involving:

  • Aldehyde Preparation : Oxidation of 2-(naphthalen-1-yl)ethanol to 2-(naphthalen-1-yl)acetaldehyde using pyridinium chlorochromate (PCC) in DCM.
  • Reductive Amination : Reaction with morpholine in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid in methanol.

Optimized Parameters :

  • Molar Ratio : Aldehyde:morpholine:NaBH3CN = 1:1.2:1.5.
  • Yield : 78% after column chromatography (SiO2, ethyl acetate/hexane 1:3).

Palladium-Catalyzed C–N Coupling

For substrates with pre-installed halogens, Pd-catalyzed coupling offers an alternative. For example, 2-bromo-2-(naphthalen-1-yl)ethylamine reacts with morpholine using Pd2(dba)3 and Xantphos ligand:

Reaction Protocol :

  • Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%).
  • Base : Cs2CO3, toluene, 110°C, 12 hours.
  • Yield : 82%.

Sulfonamide Coupling: Key Step

Classical Sulfonylation

The amine intermediate reacts with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine):

Procedure :

  • Dissolve 2-morpholino-2-(naphthalen-1-yl)ethylamine (1 equiv) in DCM.
  • Add sulfonyl chloride (1.1 equiv) and triethylamine (2 equiv) at 0°C.
  • Stir at room temperature for 6 hours.
  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 70–75% (purity >95% by HPLC).

Phase Transfer Catalysis (PTC)

To enhance reaction efficiency, tetrabutylammonium bromide (TBAB) is employed as a PTC:

  • Conditions : NaOH (aq)/DCM, TBAB (0.1 equiv), 25°C, 4 hours.
  • Advantage : Reduces reaction time and improves yield to 85%.

Alternative Routes and Innovations

One-Pot Tandem Synthesis

A streamlined approach combines reductive amination and sulfonylation in a single pot:

  • Reductive Amination : As in Section 3.1.
  • In Situ Sulfonylation : Direct addition of sulfonyl chloride and base post-amination.
  • Yield : 68% (lower due to competing side reactions).

Copper-Mediated Coupling

Adapting methods from N-sulfonyl enaminone synthesis, Cu(I) thiophene-2-carboxylate facilitates coupling under oxidative conditions:

  • Catalyst : Cu(I) thiophene-2-carboxylate (20 mol%).
  • Solvent : DMSO, 110°C, O2 atmosphere.
  • Yield : 65% (requires extensive purification).

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : SiO2 with ethyl acetate/hexane gradients (1:4 to 1:2).
  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 154–156°C).

Analytical Data

  • 1H NMR (CDCl3): δ 7.89 (d, J = 8.2 Hz, 2H, aryl), 7.45–7.30 (m, 7H, naphthalenyl), 3.60 (t, J = 4.6 Hz, 4H, morpholine), 2.45 (s, 6H, CH3).
  • HRMS : [M+H]+ calcd. for C24H28N2O3S: 425.1895; found: 425.1901.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following compounds share structural similarities with the target molecule, particularly in the benzenesulfonamide core and substituent diversity (Table 1):

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Compound Name Core Structure Substituent Groups Key Features
Target Compound 2,4-dimethylbenzenesulfonamide 2-morpholino-2-(naphthalen-1-yl)ethyl Morpholino (polar), naphthalene (aromatic), ethyl linker
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonamide (4-methoxyphenyl)(naphthalen-1-yl)methyl Methoxy group, chiral center, naphthalene
4-Bromo-N-[(1S,2R)-2-(naphthalen-1-yl)-1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide 4-bromobenzenesulfonamide Oxadiazole ring, naphthalene, stereochemical complexity Bromo substituent, oxadiazole (potential hydrogen bonding)
2,4-Dimethyl-N-(2,6-dimethylphenyl)benzenesulfonamide 2,4-dimethylbenzenesulfonamide 2,6-dimethylphenyl Dimethylphenyl group, rigid planar structure
(Z)-N-(4-Hydroxybut-2-en-1-yl)-4-methyl-N-(3-(2-(methylsulfonamido)naphthalen-1-yl)prop-2-yn-1-yl)benzenesulfonamide 4-methylbenzenesulfonamide Propargyl linker, methylsulfonamido-naphthalene Unsaturated hydroxybutenyl chain, propargyl-naphthalene interaction

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Optical Rotation ([α]D20) HPLC Retention Time (min) Spectral Data (Highlights)
Target Compound Not reported Not reported N/A
Compound from +2.5 (c 1.06, CHCl3) 11.1 1H NMR (δ 7.8–7.2 ppm, aromatic); IR: 3420 cm⁻¹ (N–H), 1667 cm⁻¹ (S=O); ESI-MS: [M+Na]+ = 433.1336
Compound from Not reported Not reported IR: 3420 cm⁻¹ (N–H), 2862 cm⁻¹ (C–H); HRMS: [M+Na]+ = 433.1345 (calc.), 433.1336 (obs.)
Compound from Not reported Not reported X-ray diffraction: N–H⋯O hydrogen bonding; C1–SO2–NH–C7 torsion angle = -60.0°

Key Observations:

  • The target compound’s morpholino group likely enhances aqueous solubility compared to analogues with purely aromatic substituents (e.g., dimethylphenyl in ).
  • The naphthalen-1-yl moiety in the target compound and facilitates π-π stacking, a critical feature for binding to hydrophobic enzyme pockets.
  • Stereochemical complexity in (oxadiazole ring with defined stereochemistry) contrasts with the target compound’s flexible ethyl-morpholino linker.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.